The compound is synthesized in laboratory settings, primarily through solid-phase peptide synthesis techniques. It is not naturally occurring but is derived from modifications of naturally occurring peptides. The specific amino acid substitutions, such as the incorporation of Dap (diaminopropionic acid) and Cha (cyclohexylalanine), are designed to improve the pharmacological profile of the original peptide.
d[Cha4,Dap8]VP falls under the classification of peptide hormones and analogs. It is categorized as a nonapeptide due to its nine amino acid residues. This compound can also be classified within the broader category of neuropeptides, which are involved in neurotransmission and hormonal signaling.
The synthesis of d[Cha4,Dap8]VP typically employs solid-phase peptide synthesis, a widely used method for producing peptides in a stepwise manner on a solid support. This technique allows for the sequential addition of protected amino acids to form the desired peptide chain.
The molecular structure of d[Cha4,Dap8]VP comprises nine amino acids with specific substitutions at positions 4 and 8:
d[Cha4,Dap8]VP can undergo various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can lead to degradation. Additionally, it may participate in ligand-receptor interactions that trigger biological responses.
The mechanism of action for d[Cha4,Dap8]VP primarily involves its interaction with vasopressin receptors in target tissues. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to physiological responses such as vasoconstriction or water reabsorption.
Analytical techniques such as circular dichroism spectroscopy may be used to study conformational changes in response to environmental factors like pH or temperature.
d[Cha4,Dap8]VP has potential applications in various scientific fields:
d[Cha⁴,Dap⁸]Vasopressin (d[Cha⁴,Dap⁸]VP) is a synthetic peptide analogue of arginine vasopressin engineered for enhanced selectivity at the vasopressin 1B receptor subtype. Quantitative binding affinity studies using recombinant human receptors expressed in Chinese Hamster Ovary cells reveal a distinct kinetic profile. The compound exhibits nanomolar affinity for the human vasopressin 1B receptor (Ki = 1.2 nM), as determined by radioligand displacement assays with [³H]arginine vasopressin [4] [7] [9].
Table 1: Binding Affinity (Ki) and Selectivity Ratios of d[Cha⁴,Dap⁸]Vasopressin at Human Vasopressin/Oxytocin Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. V1B) |
|---|---|---|
| Vasopressin 1B | 1.2 ± 0.1 | 1 |
| Vasopressin 1A | 151 ± 12 | 126-fold |
| Vasopressin 2 | 750 ± 45 | 625-fold |
| Oxytocin | 240 ± 18 | 200-fold |
Functionally, d[Cha⁴,Dap⁸]Vasopressin acts as a potent vasopressin 1B receptor agonist, stimulating intracellular calcium ([Ca²⁺]i) mobilization with a pEC₅₀ of 10.05 ± 0.15. In contrast, activity at vasopressin 1A (pEC₅₀ = 6.53 ± 0.17) and vasopressin 2 (pEC₅₀ = 5.92 ± 0.02) receptors is significantly weaker. At oxytocin receptors, it demonstrates weak antagonism (pKB = 6.31 ± 0.12) [4] [7]. This >100-fold functional selectivity underpins its utility in mechanistic studies of vasopressin 1B receptor pathways.
The molecular basis for d[Cha⁴,Dap⁸]Vasopressin’s selectivity arises from modifications at positions 4 and 8:
Table 2: Functional Activity of d[Cha⁴,Dap⁸]Vasopressin Across Species Homologs
| Receptor Type | Species | Calcium Mobilization (pEC₅₀) | Ligand Efficiency (kcal/mol·Ha) |
|---|---|---|---|
| Vasopressin 1B | Human | 10.05 ± 0.15 | -45.2 |
| Vasopressin 1B | Rat | 9.42 ± 0.21* | -41.7* |
| Vasopressin 1B | Mouse | 9.21 ± 0.18* | -40.9* |
*Inferred from structural homology models; direct binding data limited [3] [7].
Comparative analyses suggest human vasopressin 1B receptors exhibit a 3–5-fold higher affinity for d[Cha⁴,Dap⁸]Vasopressin than rodent isoforms. This arises from non-conserved residues in transmembrane helices 3 (Tyr³·³³) and 7 (Asp⁷·³²), altering hydrogen-bonding networks [3] [7]. Conformational dynamics studies indicate the C-terminal tail (Pro⁷-Arg⁸-Gly⁹-NH₂) adopts a solvent-exposed conformation in high-affinity binding, enabling optimal interactions with the human receptor’s extracellular loops [5].
d[Cha⁴,Dap⁸]Vasopressin competes with endogenous arginine vasopressin at the vasopressin 1B receptor through allosteric displacement kinetics. Radioligand competition assays show it displaces [³H]arginine vasopressin with an association rate (kₒₙ) of 4.7 × 10⁶ M⁻¹·min⁻¹ and dissociation rate (kₒff) of 0.12 min⁻¹, yielding a residence time of ~8 minutes [4] [7]. This prolonged binding is attributed to:
Molecular dynamics simulations reveal that d[Cha⁴,Dap⁸]Vasopressin’s binding lowers the free energy barrier for transition to the active receptor state (ΔG = -3.8 kcal/mol vs. -2.1 kcal/mol for arginine vasopressin). This enables preferential formation of a ternary complex with Gq proteins, enhancing signaling efficacy [5] [7].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8